

(4-Methyl-pyridin-2-yl)-thiourea CAS number 21242-21-7

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Compound of Interest

Compound Name: (4-Methyl-pyridin-2-yl)-thiourea

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An In-depth Technical Guide to **(4-Methyl-pyridin-2-yl)-thiourea** (CAS: 21242-21-7):
Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **(4-Methyl-pyridin-2-yl)-thiourea**, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, structural characteristics, reactivity, and its pivotal role as a precursor in the synthesis of pharmacologically relevant scaffolds.

Introduction and Strategic Importance

(4-Methyl-pyridin-2-yl)-thiourea, registered under CAS number 21242-21-7, belongs to the N-aryl, N'-pyridyl thiourea class of compounds. The thiourea moiety ($-\text{NH}-\text{C}(\text{S})-\text{NH}-$) is a versatile functional group known for its ability to form strong hydrogen bonds and act as a key structural element in a wide array of biologically active molecules.^{[1][2][3][4]} Its derivatives have shown a remarkable spectrum of activities, including anticancer, antiviral, antibacterial, and antifungal properties.^{[1][3][5][6]} The presence of the 4-methylpyridine ring in this specific compound provides a distinct electronic and steric profile, making it a valuable synthon for creating novel chemical entities with tailored pharmacological profiles.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Key Physicochemical Data

The essential properties of **(4-Methyl-pyridin-2-yl)-thiourea** are summarized in the table below, compiled from various chemical databases and supplier information.

Property	Value	Source(s)
CAS Number	21242-21-7	[7] [8] [9]
Molecular Formula	C ₇ H ₉ N ₃ S	[7] [8]
Molecular Weight	167.23 g/mol	[7] [8]
IUPAC Name	(4-methylpyridin-2-yl)thiourea	[7]
Melting Point	216-220 °C	[9]
Physical Form	Solid, crystals, or powder	[10]
pKa (Predicted)	12.01 ± 0.70	[9]
XLogP3 (Predicted)	0.8	[7]

Structural Elucidation and Polymorphism

The molecular structure of **(4-Methyl-pyridin-2-yl)-thiourea** is foundational to its reactivity and interactions.

Caption: Molecular structure of **(4-Methyl-pyridin-2-yl)-thiourea**.

A critical insight from crystallographic studies is that this compound exists in at least two polymorphic forms, designated 1 α and 1 β .[\[11\]](#)[\[12\]](#) Both forms crystallize in the monoclinic system but are distinguished by their different intermolecular hydrogen bonding patterns, a factor that can significantly influence solubility, stability, and bioavailability in drug development contexts.[\[11\]](#)[\[12\]](#)

- Polymorph 1 α (space group P2₁/c): Molecules form centrosymmetric dimers through N–H \cdots S hydrogen bonds.

- Polymorph 1 β (space group P2₁/n): Exhibits a more complex arrangement involving two crystallographically distinct molecules that also associate via N-H...S hydrogen bonds.[12]

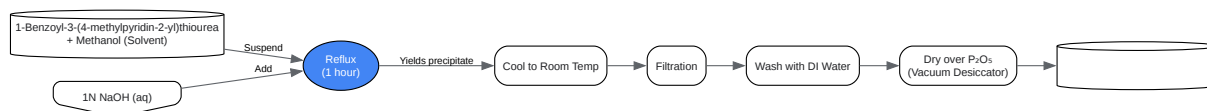
This polymorphic nature underscores the importance of rigorous solid-state characterization during the research and development process.

Synthesis and Purification

The synthesis of **(4-Methyl-pyridin-2-yl)-thiourea** is typically achieved through established methods for thiourea formation. The most common routes involve the reaction of an amine with an isothiocyanate or a precursor that generates an isothiocyanate in situ.[13][14][15][16]

Synthetic Workflow: Deacylation of a Benzoylthiourea Precursor

A well-documented and high-yielding method involves the base-catalyzed hydrolysis of 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea.[8] The benzoyl group serves as a protecting group that can be readily removed under mild basic conditions.



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Caption: General workflow for the synthesis of **(4-Methyl-pyridin-2-yl)-thiourea**.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure and should be performed by qualified personnel with appropriate safety precautions.[8]

- Suspension: Suspend 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea (2.00 g, 7.37 mmol) in 15 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

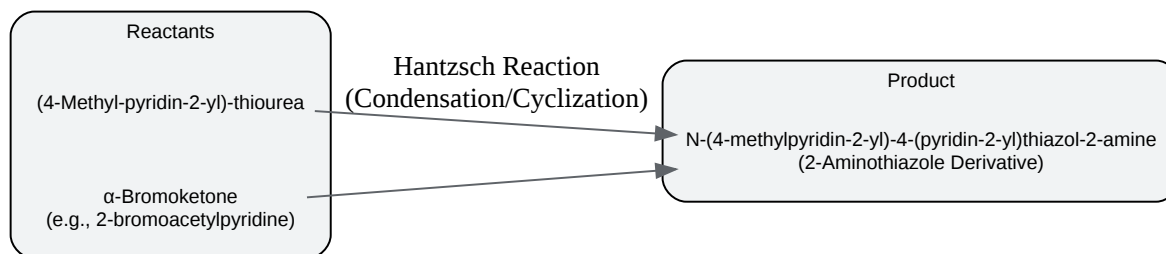
- **Base Addition:** To the stirred suspension, add 7.4 mL of 1 N aqueous sodium hydroxide (NaOH).
- **Reflux:** Heat the mixture to reflux and maintain for 1 hour. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).
- **Crystallization:** After 1 hour, remove the heat source and allow the mixture to cool to room temperature. A white solid precipitate will form.
- **Isolation:** Collect the solid product by vacuum filtration.
- **Washing:** Wash the collected solid thoroughly with deionized water to remove any residual salts.
- **Drying:** Dry the purified product in a vacuum desiccator over phosphorus pentoxide (P_2O_5) to yield the final compound (yield ~81%).^[8]
- **Purification (Optional):** For obtaining crystals suitable for X-ray diffraction, the product can be recrystallized from methanol.^[8]

Reactivity and Application as a Synthetic Intermediate

The primary value of **(4-Methyl-pyridin-2-yl)-thiourea** in drug discovery lies in its utility as a versatile building block, particularly for the synthesis of 2-aminothiazole derivatives.

Hantzsch Thiazole Synthesis

This compound is an excellent nucleophile for the classic Hantzsch reaction, where it condenses with α -haloketones to form substituted 2-aminothiazoles.^[11] This reaction is a cornerstone of heterocyclic chemistry due to its efficiency and the pharmacological importance of the thiazole ring.



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Caption: Hantzsch reaction pathway using the title compound.

The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated as potassium channel blockers and have shown potent antimycobacterial activity against *Mycobacterium tuberculosis*, potentially by inhibiting cell wall biosynthesis.[11]

Potential Biological and Pharmacological Relevance

While specific bioactivity data for **(4-Methyl-pyridin-2-yl)-thiourea** itself is not extensively documented in the public domain, the broader class of thiourea derivatives is rich in pharmacological potential. The thiourea functional group is a key pharmacophore that imparts a range of biological activities.[2][3][5]

Researchers utilizing this compound can anticipate that its derivatives may exhibit activities including:

- Anticancer: Many N,N'-diarylthioureas have demonstrated potent cytotoxic effects against various cancer cell lines.[1]
- Antimicrobial: The thiourea scaffold is present in numerous compounds with antibacterial and antifungal properties.[5][6]
- Enzyme Inhibition: Thiourea derivatives are known to inhibit various enzymes, including carbonic anhydrases, which are targets for several therapeutic areas.[17]

The 4-methylpyridine moiety can further modulate these activities by influencing solubility, membrane permeability, and specific interactions with biological targets.

Safety, Handling, and Storage

As a laboratory chemical, **(4-Methyl-pyridin-2-yl)-thiourea** must be handled with appropriate care. The following information is derived from available Safety Data Sheets (SDS).[\[18\]](#)

Hazard Identification (GHS Classification)

- Signal Word: Warning[\[18\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed.[\[18\]](#)
 - H315: Causes skin irritation.[\[18\]](#)
 - H319: Causes serious eye irritation.[\[18\]](#)
 - H335: May cause respiratory irritation.[\[18\]](#)

Recommended Handling and Storage

- Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[\[18\]](#)[\[19\]](#) Avoid breathing dust. Wear suitable personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.[\[18\]](#) Wash hands thoroughly after handling.[\[18\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[\[18\]](#)[\[19\]](#)

Conclusion

(4-Methyl-pyridin-2-yl)-thiourea (CAS 21242-21-7) is more than a simple chemical; it is a strategically important building block for medicinal chemistry and drug discovery. Its straightforward synthesis, well-characterized polymorphic nature, and, most importantly, its utility as a precursor for pharmacologically active scaffolds like 2-aminothiazoles make it a valuable tool for researchers. A comprehensive understanding of its properties, synthesis, and

reactivity enables scientists to leverage this compound effectively in the rational design and development of novel therapeutic agents.

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References

- 1. [biointerfaceresearch.com](https://www.biointerfaceresearch.com) [biointerfaceresearch.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-Methyl-pyridin-2-yl)-thiourea | C₇H₉N₃S | CID 2760059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]
- 9. (4-Methyl-pyridin-2-yl)-thiourea | 21242-21-7 [amp.chemicalbook.com]
- 10. N-(4-Methyl-2-pyridyl)thiourea, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. [scispace.com](https://www.scispace.com) [scispace.com]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 13. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 15. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 16. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
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